molecular formula C10H10FNO B13087166 N-(1-(4-Fluorophenyl)vinyl)acetamide CAS No. 177750-13-9

N-(1-(4-Fluorophenyl)vinyl)acetamide

Cat. No.: B13087166
CAS No.: 177750-13-9
M. Wt: 179.19 g/mol
InChI Key: SQNJXYSUGKGTPB-UHFFFAOYSA-N
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Description

N-(1-(4-Fluorophenyl)vinyl)acetamide is an organic compound with the molecular formula C10H10FNO It is characterized by the presence of a fluorophenyl group attached to a vinyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Fluorophenyl)vinyl)acetamide typically involves the reaction of 4-fluoroacetophenone with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a reaction with acetic anhydride and a base such as sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Fluorophenyl)vinyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-(4-Fluorophenyl)vinyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-(4-Fluorophenyl)vinyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The vinyl group may also participate in reactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-Bromophenyl)vinyl)acetamide
  • N-(1-(4-Chlorophenyl)vinyl)acetamide
  • N-(1-(4-Methylphenyl)vinyl)acetamide

Uniqueness

N-(1-(4-Fluorophenyl)vinyl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-6H,1H2,2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNJXYSUGKGTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282563
Record name N-[1-(4-Fluorophenyl)ethenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177750-13-9
Record name N-[1-(4-Fluorophenyl)ethenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177750-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(4-Fluorophenyl)ethenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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